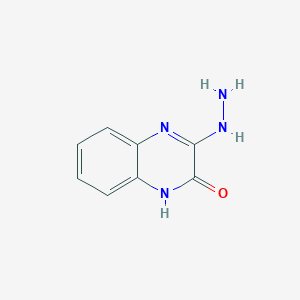

3-Hydrazinoquinoxalin-2-ol

Descripción general

Descripción

3-Hydrazinoquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydrazinoquinoxalin-2-ol can be synthesized through the condensation of 2,3-dihydroxyquinoxaline with hydrazine hydrate. The reaction typically involves refluxing the dihydroxy derivative with hydrazine hydrate at elevated temperatures . Another method involves the reaction of 3-hydrazinylquinoxalin-2(1H)-one with various hydroxyimino compounds in acetic acid at 50-55°C .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Hydrazinoquinoxalin-2-ol undergoes various chemical reactions, including:

Cyclocondensation: Reaction with 1,3-diketones to form pyrazoles.

Condensation: Reaction with hydroxyimino compounds to form hydrazones.

Common Reagents and Conditions

Reagents: Hydrazine hydrate, 1,3-diketones, hydroxyimino compounds.

Conditions: Refluxing in acetic acid, ethanol, or other suitable solvents at elevated temperatures.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

3-Hydrazinoquinoxalin-2-ol has demonstrated significant anticancer properties. Research indicates that derivatives of quinoxalines can inhibit various cancer cell lines through multiple mechanisms, including the targeting of tubulin polymerization and interference with key signaling pathways such as those involving receptor tyrosine kinases (e.g., VEGFR, EGFR) and topoisomerase II-DNA interactions .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, the combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone exhibited synergistic effects against clinical strains of Candida, significantly reducing Minimum Inhibitory Concentrations (MICs) and enhancing treatment efficacy . This suggests that this compound could be pivotal in developing new antimicrobial therapies.

Organic Synthesis

Intermediate in Synthesis

In organic chemistry, this compound serves as an essential intermediate in synthesizing various fused quinoxaline derivatives, such as triazoloquinoxaline and imidazoquinoxaline. These derivatives are of great interest due to their biological activities and potential therapeutic applications . The compound can undergo cyclocondensation reactions with 1,3-diketones to form pyrazoles and other heterocycles, showcasing its utility in creating complex organic molecules.

Material Science

Development of Electroluminescent Devices

The unique properties of this compound extend into material science, where it is explored for applications in electroluminescent devices. Its ability to form stable complexes and exhibit luminescent properties makes it a candidate for developing advanced materials used in display technologies and sensors.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of quinoxaline derivatives, researchers synthesized several compounds based on this compound. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective cancer treatments. The structure–activity relationship analysis revealed that specific substitutions on the quinoxaline ring enhanced biological activity against cancer cell lines .

Case Study 2: Antimicrobial Synergy

A recent investigation into the antimicrobial properties of 3-hydrazinoquinoxaline-2-thiol combined with thymoquinone demonstrated remarkable synergy against Candida species. The study reported reductions in MICs by up to 64-fold when both compounds were used together compared to their individual applications. This finding opens avenues for more effective treatment strategies against resistant fungal infections .

Mecanismo De Acción

The mechanism of action of 3-Hydrazinoquinoxalin-2-ol involves its interaction with molecular targets through the formation of hydrazones and pyrazoles. These interactions can lead to various biological effects, including anticancer activity. The exact molecular pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydroxyquinoxaline: A precursor in the synthesis of 3-Hydrazinoquinoxalin-2-ol.

2,3-Dichloroquinoxaline: Another derivative used in the synthesis of fused quinoxaline ring systems.

Uniqueness

This compound is unique due to its ability to form various bioactive compounds through condensation and cyclocondensation reactions. Its versatility in organic synthesis and potential biological activities make it a valuable compound in scientific research .

Actividad Biológica

3-Hydrazinoquinoxalin-2-ol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Overview

This compound (CAS Number: 31595-63-8) belongs to the quinoxaline family, characterized by a nitrogen-containing heterocyclic structure. Quinoxalines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound serves as an intermediate in synthesizing various bioactive compounds, highlighting its versatility in organic synthesis and medicinal applications .

The mechanism of action of this compound involves several pathways:

- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines by inhibiting key enzymes such as COX-2 and LDHA, which are implicated in tumor progression. The compound has shown potential in targeting tubulin polymerization and various receptor tyrosine kinases (RTKs) like VEGFR and EGFR .

- Antimicrobial Properties : Recent studies have demonstrated its effectiveness against fungal strains, particularly Candida. When combined with thymoquinone, it enhances antifungal activity through a synergistic effect, significantly lowering the Minimum Inhibitory Concentrations (MICs) against clinical strains .

Anticancer Activity

A study evaluated the cytotoxicity of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 50 µg/mL across different cell types. The compound's ability to inhibit COX-2 activity was particularly noteworthy:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 25.4 ± 3.1 |

| A549 (Lung) | 30.7 ± 4.5 | |

| MCF7 (Breast) | 20.1 ± 2.9 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting COX-2 mediated pathways .

Antifungal Activity

In another study focusing on antifungal properties, the combination of 3-hydrazinoquinoxalin-2-thiol with thymoquinone displayed remarkable efficacy against Candida strains:

| Strain | MIC Thymoquinone Alone (µg/mL) | MIC Combined (µg/mL) |

|---|---|---|

| Candida albicans | 64 | 4 |

| Candida glabrata | 32 | 2 |

| Candida tropicalis | 128 | 8 |

The synergistic effect resulted in reductions of up to 64-fold in MIC values when both compounds were used together, indicating a promising therapeutic strategy for treating fungal infections .

Case Study: Anticancer Effects

A recent investigation into the anticancer effects of quinoxaline derivatives highlighted the role of structural modifications in enhancing biological activity. The study synthesized various derivatives of this compound and tested them against multiple cancer cell lines:

- Synthesis : Derivatives were synthesized using condensation reactions.

- Testing : Each derivative was evaluated for cytotoxicity.

- Results : Certain modifications increased efficacy significantly, with some compounds demonstrating IC50 values below those of established chemotherapeutics.

This research underscores the potential of modifying the hydrazinoquinoxaline scaffold to optimize anticancer properties .

Propiedades

IUPAC Name |

3-hydrazinyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCGPQWNWDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?

A1: 3-Hydrazinylquinoxalin-2-ol (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.